molecular formula C5H9NO4 B12865064 (3R,4S,5R)-3-Amino-4-hydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one

(3R,4S,5R)-3-Amino-4-hydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one

Cat. No.: B12865064
M. Wt: 147.13 g/mol
InChI Key: HWQIJWHVCBLLSU-BXXZVTAOSA-N
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Description

(3R,4S,5R)-3-Amino-4-hydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one, also known as D-Ribonic acid gamma-lactone, is a sugar lactone and a derivative of ribose. It is a white to pale yellow crystalline powder that is soluble in water and has a molecular formula of C5H9NO4. This compound is significant in various biochemical processes and has applications in the synthesis of other chemical compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S,5R)-3-Amino-4-hydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one can be achieved through the oxidation of glucose. The process involves several steps:

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The production is typically carried out in controlled environments to maintain the stability of the compound .

Chemical Reactions Analysis

Types of Reactions

(3R,4S,5R)-3-Amino-4-hydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include different sugar derivatives, amino sugars, and other lactones. These products have significant applications in biochemical research and industrial processes .

Scientific Research Applications

(3R,4S,5R)-3-Amino-4-hydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (3R,4S,5R)-3-Amino-4-hydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one involves its interaction with specific enzymes and metabolic pathways. It acts as an inhibitor of certain enzymes, such as β-galactosidase, by binding to the active site and preventing substrate access. This inhibition can affect various biochemical processes, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit specific enzymes and participate in various chemical reactions makes it a valuable compound in scientific research and industrial applications .

Properties

Molecular Formula

C5H9NO4

Molecular Weight

147.13 g/mol

IUPAC Name

(3R,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-one

InChI

InChI=1S/C5H9NO4/c6-3-4(8)2(1-7)10-5(3)9/h2-4,7-8H,1,6H2/t2-,3-,4-/m1/s1

InChI Key

HWQIJWHVCBLLSU-BXXZVTAOSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@H](C(=O)O1)N)O)O

Canonical SMILES

C(C1C(C(C(=O)O1)N)O)O

Origin of Product

United States

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